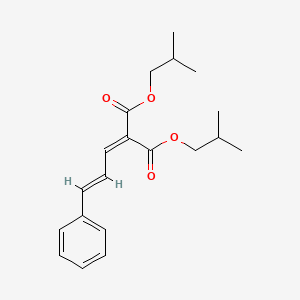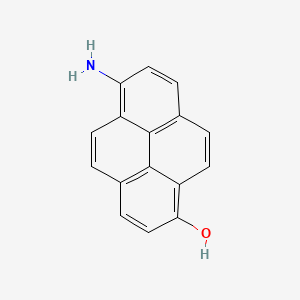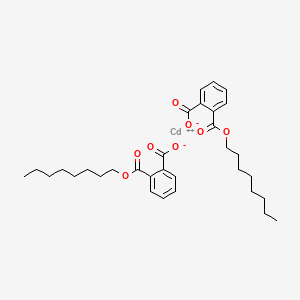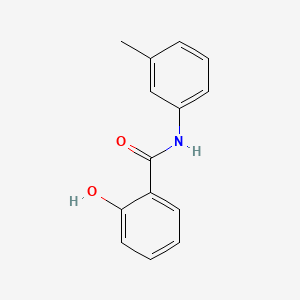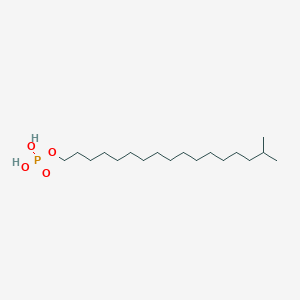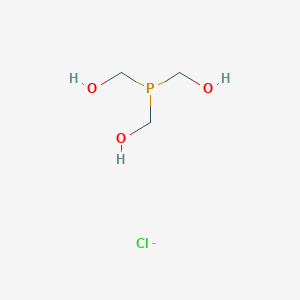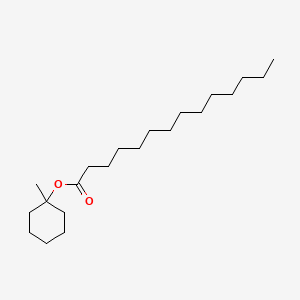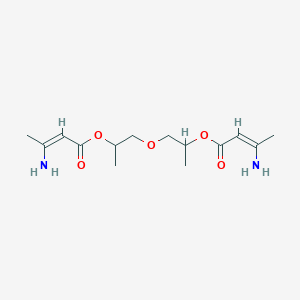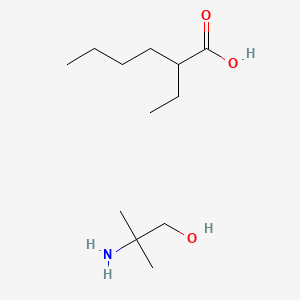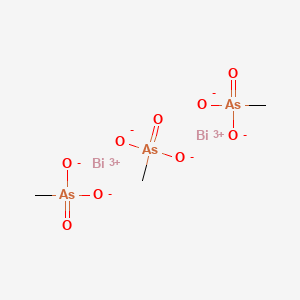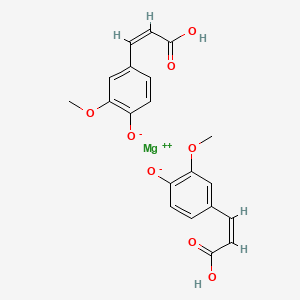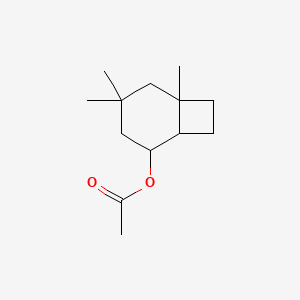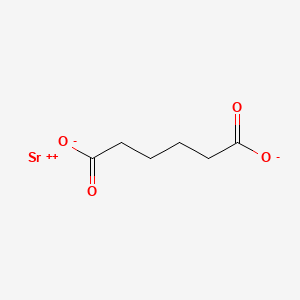
Strontium adipate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Strontium adipate is a chemical compound formed by the reaction of strontium ions with adipic acid Adipic acid is a dicarboxylic acid with the formula (CH₂)₄(COOH)₂
Méthodes De Préparation
Strontium adipate can be synthesized using simple methods without the need for template agents. One common synthetic route involves the reaction of strontium salts, such as strontium chloride or strontium nitrate, with adipic acid in an aqueous solution. The reaction typically proceeds as follows:
- Dissolve adipic acid in water.
- Add a stoichiometric amount of strontium salt to the solution.
- Stir the mixture at room temperature until the reaction is complete.
- Filter the resulting precipitate and wash it with water to remove any impurities.
- Dry the product under vacuum to obtain pure this compound .
Analyse Des Réactions Chimiques
Strontium adipate undergoes various chemical reactions, including:
Thermal Decomposition: When heated, this compound decomposes to form strontium carbonate and other by-products. This reaction is significant in understanding the thermal stability of the compound.
Reaction with Acids: this compound reacts with strong acids, such as hydrochloric acid, to form strontium chloride and adipic acid.
Reaction with Bases: It can react with strong bases, like sodium hydroxide, to form strontium hydroxide and sodium adipate.
Common reagents used in these reactions include hydrochloric acid, sodium hydroxide, and other strong acids and bases. The major products formed from these reactions are strontium carbonate, strontium chloride, and strontium hydroxide .
Applications De Recherche Scientifique
Strontium adipate has several scientific research applications, including:
Chemistry: It is used in the synthesis of other strontium compounds and as a precursor in various chemical reactions.
Biology and Medicine:
Mécanisme D'action
The mechanism of action of strontium adipate involves its interaction with biological systems, particularly in bone metabolism. Strontium ions are known to stimulate osteoblast activity (bone-forming cells) and inhibit osteoclast activity (bone-resorbing cells). This dual action helps in promoting bone formation and reducing bone resorption, making strontium compounds beneficial in treating conditions like osteoporosis .
Comparaison Avec Des Composés Similaires
Strontium adipate can be compared with other strontium dicarboxylates, such as:
- Strontium glutarate pentahydrate
- Strontium pimelate monohydrate
- Strontium suberate
- Strontium azelate
- Strontium dodecanedioate hemihydrate
These compounds share similar structural properties but differ in the length of the carbon chain in the dicarboxylic acid. This compound, with its six-carbon adipic acid, forms a unique structure compared to its counterparts .
Propriétés
Numéro CAS |
85169-08-0 |
|---|---|
Formule moléculaire |
C6H8O4Sr |
Poids moléculaire |
231.75 g/mol |
Nom IUPAC |
strontium;hexanedioate |
InChI |
InChI=1S/C6H10O4.Sr/c7-5(8)3-1-2-4-6(9)10;/h1-4H2,(H,7,8)(H,9,10);/q;+2/p-2 |
Clé InChI |
LTMDDMGNVZBECP-UHFFFAOYSA-L |
SMILES canonique |
C(CCC(=O)[O-])CC(=O)[O-].[Sr+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



